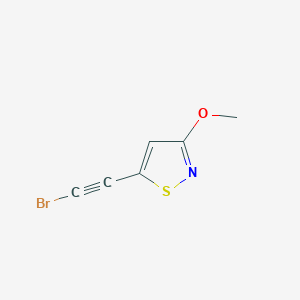
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole” is a complex organic molecule. It likely contains a thiazole ring, which is a heterocyclic compound that includes a five-membered C3NS ring. The “2-Bromoethynyl” part suggests the presence of a bromine atom and an ethynyl group (C≡CH), and “3-methoxy” indicates a methoxy group (CH3O-) attached .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like the Corey-Fuchs reaction for the synthesis of arylalkynes . Another method could be the dehydrohalogenation of vicinal dihalides or vinyl bromides .Scientific Research Applications
Central Nervous System Penetrability and Receptor Antagonism
Research has demonstrated the synthesis and investigation of structurally novel series of compounds, including derivatives of thiazoles, for their potential as central nervous system (CNS) penetrable agents and selective serotonin-3 receptor antagonists. These compounds, exemplified by derivatives like 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, have shown effectiveness in penetrating the blood-brain barrier and acting as potent pharmacological tools for both in vitro and in vivo studies related to CNS functions (Rosen et al., 1990).
Photodynamic Therapy for Cancer Treatment
Thiazole derivatives have been synthesized and characterized for their photophysical and photochemical properties, with specific focus on their application in photodynamic therapy (PDT) for cancer treatment. Compounds such as zinc phthalocyanines substituted with thiazole-based Schiff base derivatives have been highlighted for their high singlet oxygen quantum yield and potential as Type II photosensitizers, indicating their remarkable capability in treating cancer via PDT (Pişkin, Canpolat, & Öztürk, 2020).
Anti-inflammatory and Enzyme Inhibition
Methoxyalkyl thiazoles have been identified as a new series of potent, selective, and orally active inhibitors of the 5-lipoxygenase enzyme, showcasing a novel approach towards anti-inflammatory drug development without relying on redox agents or iron chelators. Such compounds offer a promising pathway for specific, enantioselective interactions with the enzyme, exemplifying advancements in the treatment of inflammatory conditions (Bird et al., 1991).
Antimicrobial and Antifungal Activities
Novel Schiff bases containing thiazole rings have been synthesized and shown to possess significant antimicrobial and antifungal activities. These compounds, including various arylidene-2-(4-(4-methoxy/bromophenyl) thiazol-2-yl) hydrazines, have been effective against a range of bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Bharti et al., 2010).
Anticancer and Antiviral Activities
Research into thiazole derivatives has also extended to the synthesis of compounds with promising anticancer and antiviral activities. For instance, studies on 2-pyrazoline-substituted 4-thiazolidinones have indicated selective inhibition of leukemia cell lines and high activity against specific virus strains, showcasing the therapeutic potential of these derivatives in treating cancer and viral infections (Havrylyuk et al., 2013).
properties
IUPAC Name |
5-(2-bromoethynyl)-3-methoxy-1,2-thiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNOS/c1-9-6-4-5(2-3-7)10-8-6/h4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIYORIICNVZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NSC(=C1)C#CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Bromoethynyl)-3-methoxy-1,2-thiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-oxo-1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2733451.png)
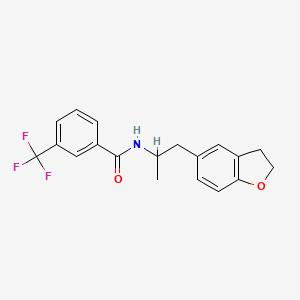
![1-Benzyl-3-[(2,4,6-trimethylphenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2733455.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![1-{3-[(5-Bromopyrimidin-2-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-4-ylsulfanyl)ethan-1-one](/img/structure/B2733458.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2733459.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-bromobenzenesulfonamide](/img/structure/B2733462.png)
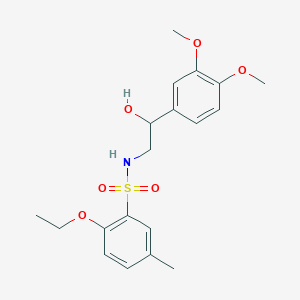
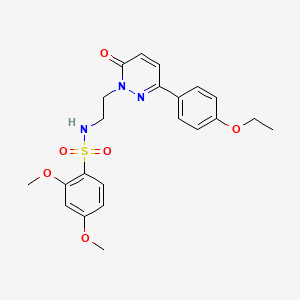

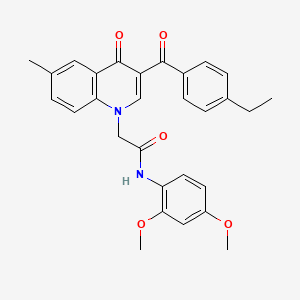
![N-(2-chlorophenyl)-2-({4-oxo-3-[3-(propan-2-yloxy)propyl]-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2733469.png)
